2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene
Description
2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is a substituted aromatic compound characterized by a benzene ring functionalized with a chlorine atom at position 2, a cyclopropylmethoxy group at position 1, and a nitro group at position 4. Its structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the bulky cyclopropylmethoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules such as benzofuran derivatives and agrochemicals . Synonyms include 2,2'-Dichlor-4,4'-dinitro-diphenylether, reflecting its structural relationship to diphenyl ether analogs .
Properties
IUPAC Name |
2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQESXNPJPEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may utilize continuous preparation systems to enhance efficiency and reduce costs. These systems allow for the automated control of reaction conditions, leading to improved yields and reduced labor requirements. Continuous production methods also offer better safety profiles and environmental benefits compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Chloro-1-(cyclopropylmethoxy)-4-amino-benzene.
Oxidation: Oxidized derivatives of the cyclopropylmethoxy group.
Scientific Research Applications
Pharmaceuticals
The unique structure of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene makes it a candidate for drug development. Its nitro group and halogen substituents are known to enhance biological activity. Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives with nitro groups have been shown to induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductions, allows it to be utilized in creating diverse chemical entities. The compound can be used in the synthesis of pharmaceuticals and agrochemicals, demonstrating its versatility in organic chemistry.
Materials Science
In materials science, this compound can be employed in the development of new materials with specific properties, such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with similar structural features enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin. This synergistic effect suggests a promising avenue for developing new cancer therapies.
Case Study 2: Antimicrobial Testing
Research on nitro-substituted phenolic compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens increased the potency of these compounds, indicating that this compound may also exhibit similar antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is a nitroaromatic compound that has garnered interest due to its potential biological activities. The presence of both a nitro group and a cyclopropylmethoxy group contributes to its unique chemical properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. Its structure is characterized by:
- Chloro Group : Provides sites for nucleophilic substitution.
- Cyclopropylmethoxy Group : Affects solubility and reactivity.
- Nitro Group : Imparts potential biological activity, often associated with antimicrobial properties.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Interaction : It can modulate receptor activity, influencing signaling pathways.
Antimicrobial Activity
Research indicates that nitroaromatic compounds often exhibit antimicrobial properties. The nitro group in this compound is hypothesized to contribute to its ability to combat bacterial infections. Studies on similar compounds have shown:
- Minimum Inhibitory Concentration (MIC) : Effective against resistant bacterial strains.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest:
- Inhibition of Tumor Growth : Potentially effective in various cancer cell lines.
- Mechanism : May involve induction of apoptosis or inhibition of cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene | Fluorine instead of nitro group | Different reactivity and biological profile |
| 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene | Nitro group at different position | Varies in biological activity compared to target compound |
| 2-Chloro-4-ethoxy-1-nitrobenzene | Ethoxy group instead of cyclopropylmethoxy | Affects solubility and reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activities associated with similar nitroaromatic compounds. Notable findings include:
- Antibacterial Activity : Compounds with nitro groups have shown significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 20 μM .
- Anticancer Activity : In vitro studies demonstrated that derivatives of nitro compounds exhibited IC50 values indicating potent anticancer effects across multiple cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cells, leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
